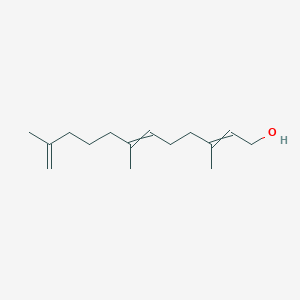
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol, also known as farnesol, is a naturally occurring sesquiterpenoid alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, and lemon grass. This compound plays a significant role in the biosynthesis of cholesterol, ubiquinone, and other terpenoids. It is also known for its pleasant floral aroma and is widely used in perfumery and cosmetics .
準備方法
Synthetic Routes and Reaction Conditions: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol can be synthesized through several methods. One common method involves the condensation of isoprene units. The synthesis typically starts with the formation of geranyl pyrophosphate, which then undergoes a series of enzymatic reactions to form farnesyl pyrophosphate. Hydrolysis of farnesyl pyrophosphate yields farnesol .
Industrial Production Methods: Industrially, this compound is often extracted from essential oils through steam distillation followed by purification processes such as fractional distillation and crystallization. The compound can also be produced via biotechnological methods using genetically engineered microorganisms .
化学反応の分析
Types of Reactions: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to farnesal and farnesoic acid.
Reduction: It can be reduced to dihydrofarnesol.
Substitution: Farnesol can undergo substitution reactions to form esters and ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are used for esterification, while alkyl halides are used for ether formation
Major Products:
Oxidation: Farnesal, farnesoic acid.
Reduction: Dihydrofarnesol.
Substitution: Farnesyl esters and ethers
科学的研究の応用
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various terpenoids and steroids.
Biology: Farnesol is studied for its role in cell signaling and its effects on cell membrane integrity.
Medicine: It has potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Farnesol is used in the formulation of perfumes, cosmetics, and as a flavoring agent in food
作用機序
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol exerts its effects through several mechanisms:
Antimicrobial Activity: Farnesol disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Farnesol induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
類似化合物との比較
Geraniol: Another monoterpenoid alcohol with a similar structure but fewer isoprene units.
Nerolidol: A sesquiterpenoid alcohol with a similar structure but different double bond positions.
Squalene: A triterpenoid with a similar biosynthetic pathway but a larger structure .
Uniqueness: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol is unique due to its specific arrangement of double bonds and its role as a precursor in the biosynthesis of important biological molecules such as cholesterol and ubiquinone. Its diverse biological activities and applications in various fields also set it apart from other similar compounds .
特性
CAS番号 |
807656-90-2 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
3,7,11-trimethyldodeca-2,6,11-trien-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h9,11,16H,1,5-8,10,12H2,2-4H3 |
InChIキー |
FYRVALWEYNLESV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCCC(=CCCC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


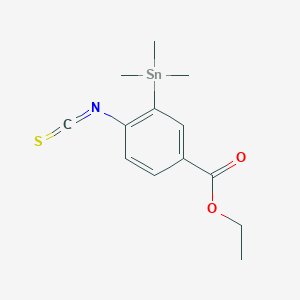
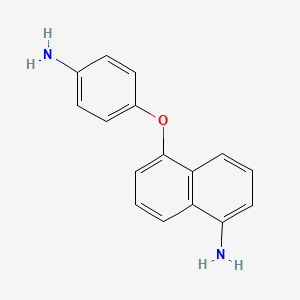
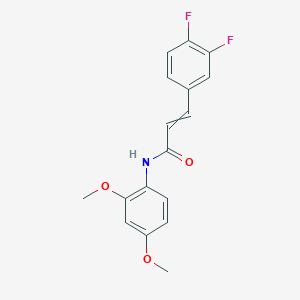
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
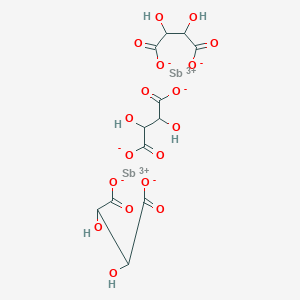
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
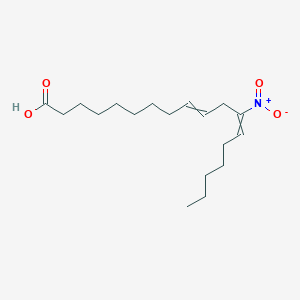

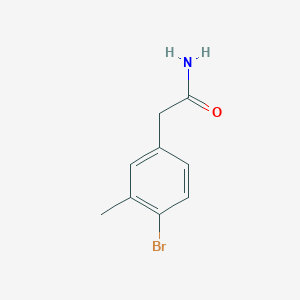
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)
